molecular formula C26H30N2O2 B2917554 1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one CAS No. 2361823-73-4

1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2917554
CAS No.: 2361823-73-4
M. Wt: 402.538
InChI Key: FFSQAKTYHLDOQC-UHFFFAOYSA-N
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Description

1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a unique structure combining azetidine, piperidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the Claisen-Schmidt condensation reaction, where 4-(1H-imidazol-1-yl)benzaldehyde is reacted with 4’-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one is unique due to its combination of azetidine, piperidine, and phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[3-[(2-methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-3-24(29)27-15-13-26(14-16-27,23-11-5-4-6-12-23)25(30)28-18-21(19-28)17-22-10-8-7-9-20(22)2/h3-12,21H,1,13-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSQAKTYHLDOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CN(C2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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